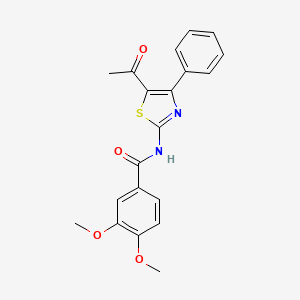

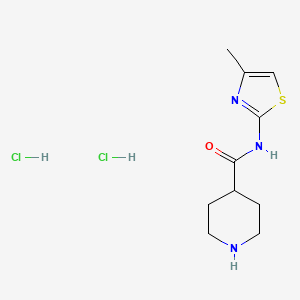

N-(2-methoxybenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxybenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C31H26N4O6 and its molecular weight is 550.571. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Quinazoline Derivatives as Potential Therapeutics

Quinazoline derivatives have been explored for their pharmacological activities, including diuretic, antihypertensive, and anti-diabetic potential. A study synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives, evaluating their activities in various models. One compound, N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide, exhibited potent activity, suggesting the quinazoline core's significance in developing new therapeutic agents (Rahman et al., 2014).

Sigma-2 Receptor Probes for Neurological Research

Research on benzamide analogs, including methoxylated 1,2,3,4-tetrahydroisoquinoliniums, has focused on their potential as ligands for sigma-2 receptors, which play a role in various neurological conditions. The development of radiolabeled benzamide analogs for sigma-2 receptor imaging in solid tumors is one application. Studies have synthesized and evaluated the binding affinity of these compounds, indicating their usefulness in studying sigma-2 receptors in vitro and potentially in vivo, which could aid in understanding tumor physiology and other neurological disorders (Xu et al., 2005).

Antimicrobial and Anti-Inflammatory Agents

Novel quinazolinone derivatives have been synthesized and tested for their antimicrobial activity, demonstrating the chemical versatility of quinazoline-based structures in combating microbial infections. Additionally, benzodifuranyl derivatives derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities, highlighting the potential of these compounds in developing new treatments for inflammatory diseases (Habib et al., 2013; Abu‐Hashem et al., 2020).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxybenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 2-methoxybenzaldehyde with 4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoyl chloride, followed by reduction and amidation reactions.", "Starting Materials": [ "2-methoxybenzaldehyde", "4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoyl chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "N,N-Dimethylformamide", "N,N-Dimethylacetamide", "N,N-Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "Diethyl ether", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with 4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoyl chloride in the presence of N,N-Dimethylformamide and N,N-Diisopropylethylamine to form N-(2-methoxybenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide intermediate.", "Step 2: Reduction of the nitro group in the intermediate using Sodium borohydride in methanol to form N-(2-methoxybenzyl)-4-((1-(4-aminobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide intermediate.", "Step 3: Amidation of the intermediate using Hydrochloric acid and N,N-Dimethylacetamide to form N-(2-methoxybenzyl)-4-((1-(4-aminobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide.", "Step 4: Purification of the final product using Ethyl acetate and Water, followed by recrystallization from Diethyl ether." ] } | |

Número CAS |

931731-72-5 |

Fórmula molecular |

C31H26N4O6 |

Peso molecular |

550.571 |

Nombre IUPAC |

N-[(2-methoxyphenyl)methyl]-4-[[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |

InChI |

InChI=1S/C31H26N4O6/c1-41-28-9-5-2-6-24(28)18-32-29(36)23-14-10-21(11-15-23)20-34-30(37)26-7-3-4-8-27(26)33(31(34)38)19-22-12-16-25(17-13-22)35(39)40/h2-17H,18-20H2,1H3,(H,32,36) |

Clave InChI |

PAIDBZKBVOAGAI-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)[N+](=O)[O-] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(4-chlorobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B2958970.png)

![4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2958973.png)

![(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2958974.png)

![3-(4-methoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2958981.png)

![1-[2-(2-Nitrophenoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2958983.png)

![Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride](/img/structure/B2958984.png)

![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2958989.png)